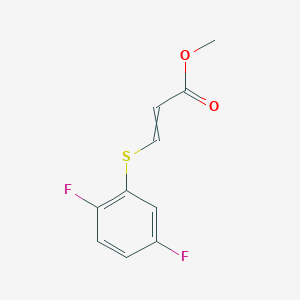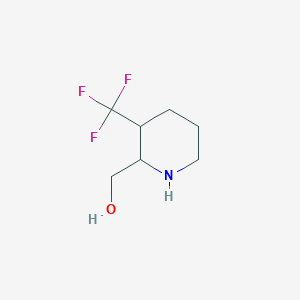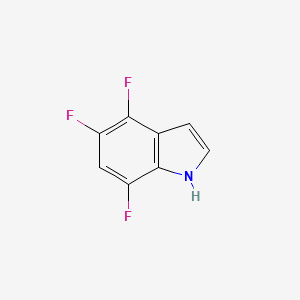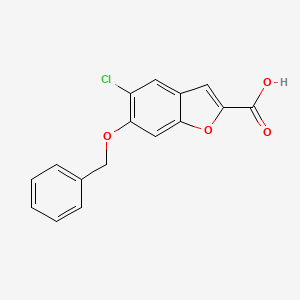![molecular formula C20H20I3NO6 B11823700 (2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11823700.png)
(2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-3,5,3’-triiodo-L-thyronine is a synthetic compound belonging to the family of thyroid hormones. It is structurally related to 3,3’,5-triiodo-L-thyronine, a metabolite of thyroxine. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Boc-3,5,3’-triiodo-L-thyronine can be synthesized through a multi-step process involving the iodination of L-thyronine followed by the protection of the amino group with a Boc (tert-butoxycarbonyl) group. The iodination typically involves the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate. The reaction conditions often require a controlled temperature and pH to ensure selective iodination at the desired positions .
Industrial Production Methods
Industrial production of Boc-3,5,3’-triiodo-L-thyronine involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high purity, and implementing stringent quality control measures. The use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) are essential to produce high-quality Boc-3,5,3’-triiodo-L-thyronine for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-3,5,3’-triiodo-L-thyronine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iodinated derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in less iodinated analogs.
Substitution: The iodine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium iodate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Various nucleophiles such as thiols, amines, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tetraiodothyronine, while reduction can produce diiodothyronine .
Wissenschaftliche Forschungsanwendungen
Boc-3,5,3’-triiodo-L-thyronine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of thyroid hormone function and metabolism.
Medicine: Investigated for its potential therapeutic effects in thyroid-related disorders and metabolic diseases.
Industry: Utilized in the production of diagnostic reagents and as a reference material in quality control.
Wirkmechanismus
Boc-3,5,3’-triiodo-L-thyronine exerts its effects by binding to thyroid hormone receptors (TRα and TRβ) in the nucleus of target cells. This binding activates the transcription of thyroid hormone-responsive genes, leading to various physiological effects such as increased metabolic rate, protein synthesis, and lipid metabolism. The compound also influences mitochondrial function and energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’,5-triiodo-L-thyronine (T3): A naturally occurring thyroid hormone with similar biological activity.
3,5-diiodo-L-thyronine (T2): A less iodinated analog with distinct metabolic effects.
Reverse T3 (rT3): An inactive form of triiodothyronine that competes with T3 for receptor binding.
Uniqueness
Boc-3,5,3’-triiodo-L-thyronine is unique due to its synthetic nature and the presence of the Boc protecting group, which enhances its stability and allows for selective deprotection in synthetic applications. This makes it a valuable tool in research and industrial processes .
Eigenschaften
Molekularformel |
C20H20I3NO6 |
|---|---|
Molekulargewicht |
751.1 g/mol |
IUPAC-Name |
(2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C20H20I3NO6/c1-20(2,3)30-19(28)24-15(18(26)27)8-10-6-13(22)17(14(23)7-10)29-11-4-5-16(25)12(21)9-11/h4-7,9,15,25H,8H2,1-3H3,(H,24,28)(H,26,27)/t15-/m1/s1 |
InChI-Schlüssel |
RHPREXVEYLGBHT-OAHLLOKOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea](/img/structure/B11823659.png)



![1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one](/img/structure/B11823685.png)
![4'-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one](/img/structure/B11823712.png)

